Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Catalog No.
S758164
CAS No.
125369-26-8
M.F
C12H12O5
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

CAS Number

125369-26-8

Product Name

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

IUPAC Name

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3

InChI Key

PAGMDUGVIOXELP-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is an organic compound characterized by its unique structure, which includes a benzoate moiety and a methoxy-oxopropanoyl group. Its molecular formula is C12H12O5C_{12}H_{12}O_{5}, and it has a molecular weight of approximately 236.22 g/mol. The compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Organic synthesis: As a precursor molecule for the synthesis of more complex organic compounds through condensation reactions with various nucleophiles [].

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by others, enhancing its versatility in synthesis .

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Research indicates that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate possesses notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development . The compound's mechanism of action may involve the modulation of specific enzymes or receptors, influencing cellular processes such as growth and apoptosis.

The synthesis of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate typically involves multi-step procedures starting from readily available precursors. Key steps may include:

  • Formation of the benzoic acid derivative: This involves reacting benzoic acid with appropriate reagents to introduce the desired functional groups.
  • Introduction of the methoxy-oxopropyl group: This step requires controlled conditions to ensure successful integration of the methoxy-oxopropyl moiety.
  • Final esterification: The last step involves esterification with methanol to form the final product .

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate has several applications:

  • Organic Synthesis: It serves as a reagent and building block for more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activities, it is being investigated for potential therapeutic uses.
  • Chemical Industry: It may be used in the production of specialty chemicals and materials .

Studies on methyl 4-(3-methoxy-3-oxopropanoyl)benzoate's interactions with biological targets are ongoing. Initial findings suggest that it may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways within cells. Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications .

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Methyl 4-(3-methoxy-3-oxopropyl)benzoateC12H14O40.93
Methyl 3-Oxo-3-phenylpropionateC12H12O40.91
Methyl 3-Oxo-3-(p-tolyl)propanoateC13H14O40.91
3-(3-(Methoxycarbonyl)phenyl)propanoic acidC13H14O50.91
4-(2-Carboxyethyl)benzoic Acid Methyl EsterC11H12O50.91

The uniqueness of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate lies in its specific combination of functional groups, which may confer distinct biological activities compared to similar compounds .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Dates

Last modified: 08-15-2023

Explore Compound Types